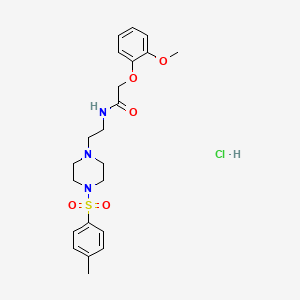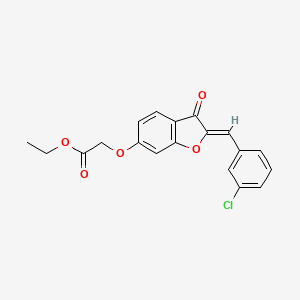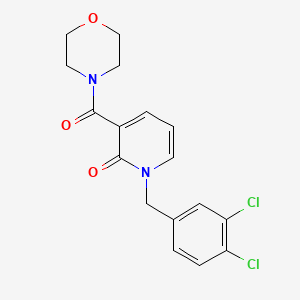
1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The molecule also contains a morpholinocarbonyl group and a 3,4-dichlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,4-dichlorobenzyl group would likely add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridinone ring and the dichlorobenzyl group. The morpholinocarbonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the dichlorobenzyl group could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
Research into the applications of 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone primarily involves its synthesis and utility in heterocyclic chemistry. One notable method is the novel one-pot access to pyridines and tetrahydroquinolines through a four-component process involving an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This process emphasizes the versatility of pyridine derivatives in pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).
Another study explores the reactivity of heterocyclic enaminonitriles, demonstrating the potential of 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone derivatives in generating various biologically active compounds through reactions with dichlorocarbene. This research underlines the compound's role in developing new chemical entities with potential pharmacological applications (Yamagata, Takaki, & Yamazaki, 1992).
Biological Activity and Pharmaceutical Chemistry
A significant area of interest is the synthesis of pyridine derivatives for their insecticidal properties. For instance, compounds structurally related to 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone have shown remarkable insecticidal activity, highlighting the potential for developing new pesticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Furthermore, the compound's intermediates have been used in synthesizing novel enaminones, which were evaluated for their anticonvulsant activity. This exploration into the compound's applications in neurology suggests promising avenues for the development of new anticonvulsant medications (Edafiogho et al., 1992).
Material Science and Analytical Chemistry
In material science, the crystal structure and physicochemical properties of compounds related to 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone have been investigated. Studies on powder X-ray diffraction patterns contribute to understanding the solid-state chemistry and potential applications in material synthesis and design (Wang et al., 2015).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-4-3-12(10-15(14)19)11-21-5-1-2-13(17(21)23)16(22)20-6-8-24-9-7-20/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTSKQJHCFWJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)
![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)
![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)
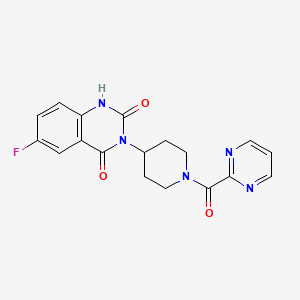

![Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B2688957.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)
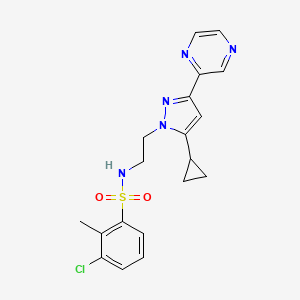
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)

